Tetrahydropalmatine hydrochloride
Overview
Description
Tetrahydropalmatine hydrochloride is an isoquinoline alkaloid primarily found in the plant species Corydalis and Stephania. This compound has been traditionally used in Chinese herbal medicine for its analgesic and sedative properties. It has gained attention in modern pharmacology due to its potential therapeutic effects, including pain relief, anti-inflammatory properties, and neuroprotective benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrahydropalmatine hydrochloride can be synthesized through various chemical routes. One common method involves the extraction of the alkaloid from plant sources followed by chemical modification to obtain the hydrochloride salt. The synthesis typically involves the use of organic solvents and reagents under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale extraction from plant materials, followed by purification and chemical conversion to the hydrochloride form. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Tetrahydropalmatine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce new functional groups into the molecule, enhancing its activity or stability.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield different tetrahydroisoquinoline derivatives .
Scientific Research Applications
Tetrahydropalmatine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: The compound is studied for its effects on various biological systems, including its potential to modulate neurotransmitter activity.
Medicine: this compound is investigated for its potential therapeutic effects in treating conditions such as pain, addiction, and neurodegenerative diseases.
Industry: It is used in the development of new pharmaceutical formulations and as a standard in quality control processes
Mechanism of Action
Tetrahydropalmatine hydrochloride exerts its effects through multiple mechanisms. It primarily acts as an antagonist at dopamine D1 and D2 receptors, which contributes to its analgesic and sedative properties. Additionally, it interacts with other receptor types, including alpha-1 adrenergic receptors and GABA-A receptors, enhancing its overall pharmacological profile. The compound also modulates various signaling pathways, such as the MMP/TIMP signaling and Wnt/β-catenin pathways, which are involved in its anti-inflammatory and neuroprotective effects .
Comparison with Similar Compounds
Tetrahydropalmatine hydrochloride is unique compared to other similar compounds due to its specific receptor binding profile and diverse pharmacological activities. Similar compounds include:
Corydaline: Another isoquinoline alkaloid with similar analgesic properties.
Benzyltetrahydropalmatine: A derivative with enhanced pharmacological effects.
Rotundine: An alkaloid with comparable sedative and analgesic properties
These compounds share structural similarities but differ in their pharmacokinetic properties and receptor binding affinities, making this compound a distinct and valuable compound in scientific research and therapeutic applications.
Properties
IUPAC Name |
2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4.ClH/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4;/h5-6,10-11,17H,7-9,12H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSZZQQRTPWMEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6024-85-7, 2506-20-9, 6024-83-5 | |
Record name | 6H-Dibenzo[a,g]quinolizine, 5,8,13,13a-tetrahydro-2,3,9,10-tetramethoxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6024-85-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrahydropalmaline chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209411 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Palmatine, hydrochloride, (+)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132058 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6024-85-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132057 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | TETRAHYDROPALMATINE HYDROCHLORIDE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AA8F911N9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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